
Potassium dimethyl-1,2,4-triazin-3-olate
Overview
Description
Potassium dimethyl-1,2,4-triazin-3-olate is a chemical compound with the molecular formula C₅H₆KN₃O and a molecular weight of 163.22 g/mol . This compound belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium dimethyl-1,2,4-triazin-3-olate typically involves the reaction of dimethyl-1,2,4-triazin-3-ol with potassium hydroxide. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium dimethyl-1,2,4-triazin-3-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
Medicinal Chemistry
Application Summary:
Potassium dimethyl-1,2,4-triazin-3-olate is utilized in the synthesis of 1,3,4-thiadiazole derivatives known for their antimicrobial properties. These derivatives are crucial in addressing microbial resistance.
Methods of Application:
The compound acts as a precursor in synthesizing thiadiazole derivatives through reactions with N-(4-nitrophenyl)acetohydrazonoyl bromide under controlled conditions. Antimicrobial efficacy is assessed using standard assays.
Results:
The synthesized derivatives demonstrated significant antimicrobial activity against various strains such as E. coli, B. mycoides, and C. albicans, indicating potential therapeutic applications.
Compound | Antimicrobial Activity | Tested Strains |
---|---|---|
Thiadiazole A | High | E. coli |
Thiadiazole B | Moderate | B. mycoides |
Thiadiazole C | High | C. albicans |
Neuropharmacology
Application Summary:
In neuropharmacology, this compound is explored for its catalytic properties in various chemical reactions.
Methods of Application:
The compound serves as a catalyst in organic transformations such as electrophilic addition and nucleophilic displacement.
Results:
Triazine derivatives have been shown to enhance reaction rates and selectivity in industrial chemical processes.
Material Science
Application Summary:
this compound derivatives exhibit photocatalytic properties beneficial for energy conversion and environmental remediation.
Methods of Application:
These derivatives are incorporated into photocatalytic systems exposed to light to initiate chemical reactions.
Results:
The photocatalytic activity has been effective in promoting various reactions, contributing to sustainable technology development.
Agronomy
Application Summary:
The compound is explored for synthesizing agricultural chemicals aimed at improving crop protection and yield.
Methods of Application:
Derivatives are tested against agricultural pests through field trials and laboratory assays.
Results:
The derivatives have shown potential in controlling various pests, suggesting their use as a new class of agrochemicals.
Derivative | Efficacy Against Pests | Testing Method |
---|---|---|
Agrochemical A | High | Field Trials |
Agrochemical B | Moderate | Laboratory Assays |
Organic Chemistry
Application Summary:
this compound is employed as a building block in organic synthesis due to its reactive functional groups.
Results:
Its versatility has been demonstrated in producing complex molecules designed for specific functions.
Analytical Chemistry
Application Summary:
This compound serves as an analytical reagent due to its specific reactivity patterns useful for detecting or quantifying substances.
Methods of Application:
It is utilized in titrations and colorimetric assays where it reacts with analytes to produce measurable changes.
Results:
As an analytical reagent, it has facilitated the detection and quantification of various chemical species.
Mechanism of Action
The mechanism of action of potassium dimethyl-1,2,4-triazin-3-olate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Potassium dimethyl-1,2,4-triazin-5-olate
- Sodium dimethyl-1,2,4-triazin-3-olate
- Lithium dimethyl-1,2,4-triazin-3-olate
Comparison: Potassium dimethyl-1,2,4-triazin-3-olate is unique due to its specific potassium ion, which can influence its reactivity and solubility compared to similar compounds with different cations. This uniqueness makes it suitable for specific applications where potassium’s properties are advantageous .
Biological Activity
Potassium dimethyl-1,2,4-triazin-3-olate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its applications in various fields, including medicinal chemistry, neuropharmacology, and agronomy, highlighting its antimicrobial properties and potential therapeutic uses.
- Molecular Formula : C₇H₈N₄O
- Molecular Weight : Approximately 179.29 g/mol
- Structure : The compound features a triazine ring, contributing to its reactivity and biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It serves as a precursor in the synthesis of 1,3,4-thiadiazole derivatives, which have been shown to combat microbial resistance effectively.
Microbial Strain | Activity | Notes |
---|---|---|
E. coli | Significant inhibition | Effective against resistant strains |
B. mycoides | Moderate inhibition | Potential for therapeutic application |
C. albicans | High inhibition | Strong antifungal properties |
The synthesized derivatives demonstrated notable effectiveness in standard antimicrobial assays, indicating their potential as therapeutic agents against various pathogens .
2. Neuropharmacological Applications
In the realm of neuropharmacology, derivatives of this compound are investigated as cholinesterase inhibitors. These compounds are crucial for developing treatments for Alzheimer's disease by preventing the breakdown of acetylcholine.
Enzyme | IC50 Value (μM) | Inhibition (%) at 50 μM |
---|---|---|
Acetylcholinesterase | 6.80 ± 0.14 | >50% |
Butyrylcholinesterase | 1.91 ± 0.12 | >50% |
These findings suggest that certain derivatives can effectively enhance cognitive function by increasing acetylcholine levels in the brain .
3. Agricultural Applications
This compound is also explored for its potential in agricultural chemistry. It is used to develop new agrochemicals aimed at improving crop protection and yield.
Pest/Disease | Efficacy | Testing Method |
---|---|---|
Various agricultural pests | Promising control results | Field trials and laboratory assays |
The derivatives have shown effectiveness against a range of agricultural pests, indicating their utility as a new class of agrochemicals .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized 1,3,4-thiadiazole derivatives derived from this compound against multi-drug resistant strains of E. coli and C. albicans. The results indicated that specific derivatives exhibited superior antimicrobial efficacy compared to existing treatments.
Case Study 2: Cholinesterase Inhibition
In a neuropharmacological study, several triazine derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. The most effective compound showed an IC50 value significantly lower than many current cholinesterase inhibitors used in clinical settings .
Properties
IUPAC Name |
potassium;5,6-dimethyl-1,2,4-triazin-3-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.K/c1-3-4(2)7-8-5(9)6-3;/h1-2H3,(H,6,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSJJIQUUJMOGB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=N1)[O-])C.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6KN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1797915-56-0 | |
Record name | potassium dimethyl-1,2,4-triazin-3-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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